molecular formula C22H23ClN2O4S2 B2837482 N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide CAS No. 941900-42-1

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2837482
CAS No.: 941900-42-1
M. Wt: 479.01
InChI Key: FWGQLQQBJLUKRG-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN2O4S2 and its molecular weight is 479.01. The purity is usually 95%.
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Biological Activity

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22ClN2O2SC_{19}H_{22}ClN_{2}O_{2}S. The structure features a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, the specific mechanism of action for this compound may extend beyond this classical pathway, potentially involving modulation of other biological targets such as receptors or enzymes involved in pain pathways.

Antinociceptive Effects

Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a series of derivatives were evaluated for their activity at the κ-opioid receptor (KOR), with promising results indicating that modifications to the sulfonamide structure can enhance selectivity and potency. In particular, one derivative showed a K_i value of 1.9 nM at KOR, suggesting significant analgesic potential through this pathway .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. A systematic SAR study revealed that certain substitutions on the benzene rings and variations in the sulfonamide moiety could dramatically influence biological activity. This emphasizes the importance of molecular design in developing effective pharmacological agents.

Case Studies

  • In Vivo Analgesic Testing : In abdominal contraction tests, compounds derived from this sulfonamide exhibited potent antinociceptive effects. The effects were notably reversed by nor-BNI, a selective KOR antagonist, confirming the involvement of KOR in mediating pain relief .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that some derivatives might possess anti-cancer properties. Further investigation is necessary to elucidate these effects and determine specific cancer types that may be targeted.

Data Summary

Property Value
Molecular Formula C19H22ClN2O2SC_{19}H_{22}ClN_{2}O_{2}S
K_i (KOR) 1.9 nM
Analgesic Activity Potent in vivo
Cytotoxicity Under investigation

Properties

IUPAC Name

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGQLQQBJLUKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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